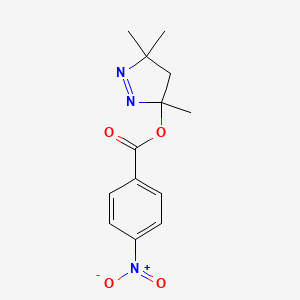
Methyl 4-oxothiopyran-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-oxothiopyran-3-carboxylate is a heterocyclic compound containing a sulfur atom within a six-membered ring structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-oxothiopyran-3-carboxylate typically involves the reaction of methyl 3-mercaptopropionate with formaldehyde under acidic conditions. The reaction proceeds through a cyclization process, forming the thiopyran ring. The detailed steps are as follows:
Starting Materials: Methyl 3-mercaptopropionate and formaldehyde.
Reaction Conditions: Acidic medium, typically using hydrochloric acid or sulfuric acid.
Procedure: The starting materials are mixed and heated to promote cyclization, resulting in the formation of this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactants: Large quantities of methyl 3-mercaptopropionate and formaldehyde.
Reactor Design: Continuous flow reactors are often used to ensure efficient mixing and heat transfer.
Purification: The product is purified using distillation or recrystallization techniques to achieve the desired purity.
Análisis De Reacciones Químicas
Types of Reactions: Methyl 4-oxothiopyran-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thiopyran ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions at the carbonyl carbon.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Alcohol derivatives.
Substitution Products: Various substituted thiopyran derivatives.
Aplicaciones Científicas De Investigación
Methyl 4-oxothiopyran-3-carboxylate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of Methyl 4-oxothiopyran-3-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The sulfur atom in the thiopyran ring plays a crucial role in these interactions, often forming covalent bonds with the target enzyme.
Comparación Con Compuestos Similares
- Methyl 3-hydroxythieno[2,3-b]pyridine-2-carboxylate
- Methyl tetrahydro-4-oxo-2H-thiopyran-3-carboxylate
- Tetrahydro-4H-thiopyran-4-one
Comparison: Methyl 4-oxothiopyran-3-carboxylate is unique due to the presence of both a carbonyl group and a sulfur atom within the same ring structure. This combination imparts distinct chemical reactivity and biological activity compared to similar compounds. For instance, Methyl 3-hydroxythieno[2,3-b]pyridine-2-carboxylate lacks the sulfur atom, resulting in different reactivity and applications.
Propiedades
Número CAS |
61306-81-8 |
|---|---|
Fórmula molecular |
C7H6O3S |
Peso molecular |
170.19 g/mol |
Nombre IUPAC |
methyl 4-oxothiopyran-3-carboxylate |
InChI |
InChI=1S/C7H6O3S/c1-10-7(9)5-4-11-3-2-6(5)8/h2-4H,1H3 |
Clave InChI |
WAJVIYDEYDGJMR-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CSC=CC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![ethyl 5-[(E)-2-ethoxycarbonylvinyl]-1H-pyrrole-2-carboxylate](/img/structure/B14017769.png)



![Ethyl 7-(6-(4-aminophenyl)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)heptanoate](/img/structure/B14017805.png)
![1-(2-Chloroethyl)-3-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]urea](/img/structure/B14017809.png)

methanol](/img/structure/B14017817.png)
![Tert-butyl 4-[4-nitro-3-(piperidin-1-YL)phenyl]piperazine-1-carboxylate](/img/structure/B14017820.png)



